Brachynoside heptaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

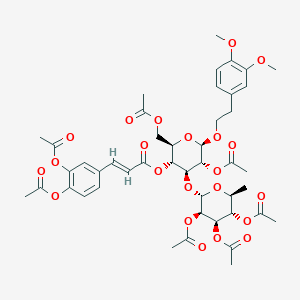

[(2R,3R,4S,5R,6R)-5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3/b16-13+/t22-,36+,38-,39+,40+,41-,42+,43+,44+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJUZWZZISHWKL-INWJFIRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Isolation of Brachynoside Heptaacetate from Brachystegia

Disclaimer: The following technical guide is a hypothetical protocol for the isolation and characterization of a compound referred to as "Brachynoside heptaacetate" from the genus Brachystegia. As of the latest literature review, the natural occurrence and isolation of a compound with this specific name from Brachystegia have not been documented. This guide is therefore constructed based on established principles of natural product chemistry and generalized methodologies for the isolation of glycosidic compounds from plant matrices. The quantitative data presented are illustrative and intended to serve as a template for researchers.

Introduction

The genus Brachystegia is a significant group of trees native to tropical Africa, known for its use in traditional medicine. Phytochemical investigations of various Brachystegia species have revealed a rich diversity of secondary metabolites, including flavonoids, tannins, alkaloids, saponins, and phenolic compounds.[1][2][3] Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety (aglycone), are also among the constituents found in this genus.[4][5] This document outlines a comprehensive, albeit theoretical, methodology for the isolation and characterization of a novel glycoside, herein named Brachynoside, and its acetylated derivative, this compound, from the bark of a Brachystegia species.

This guide is intended for researchers, scientists, and drug development professionals with a background in phytochemistry and natural product isolation.

Experimental Protocols

-

Collection: The bark of the selected Brachystegia species is to be collected from a mature tree. Proper botanical identification and voucher specimen deposition in a recognized herbarium are critical.

-

Preparation: The collected bark should be washed with distilled water to remove any debris, air-dried in the shade for 2-3 weeks, and then pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark place until extraction.

The general principle for extracting glycosides involves using a polar solvent to isolate the polar glycosidic compounds while deactivating enzymes that could cause hydrolysis.[6][7][8]

-

Maceration: The powdered bark (1 kg) is to be macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: The mixture is then filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water (500 mL) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and finally ethyl acetate (3 x 500 mL). The ethyl acetate fraction, which is expected to contain the glycosides, is collected and concentrated to dryness.

Column chromatography is a standard technique for the separation of compounds from a complex mixture.[9]

-

Column Preparation: A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) as the stationary phase, using a gradient of chloroform and methanol as the mobile phase.

-

Fractionation: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the prepared column. The column is eluted with a stepwise gradient of chloroform-methanol (starting from 100:0, gradually increasing the polarity to 80:20 v/v).

-

TLC Monitoring: Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol:water (8:2:0.2) solvent system and visualized under UV light and by spraying with an anisaldehyde-sulfuric acid reagent.

-

Pooling of Fractions: Fractions with similar TLC profiles, showing a prominent spot indicative of a glycoside (e.g., Rf = 0.45), are pooled together and concentrated to yield purified Brachynoside.

Acetylation is a common chemical modification to increase the lipophilicity of a compound and to aid in its structural elucidation by NMR.

-

Reaction: Purified Brachynoside (100 mg) is dissolved in pyridine (5 mL) and acetic anhydride (5 mL).

-

Incubation: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The mixture is then poured into ice-cold water (50 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with 1M HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4.

-

Purification: The solvent is evaporated, and the residue is purified by preparative TLC to yield this compound.

The structures of the isolated Brachynoside and its heptaacetate derivative would be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained during the isolation process.

Table 1: Extraction and Partitioning Yields from Brachystegia Bark (1 kg)

| Extract/Fraction | Yield (g) | Percentage Yield (%) |

| Crude Methanolic Extract | 120.5 | 12.05 |

| n-Hexane Fraction | 15.2 | 1.52 |

| Chloroform Fraction | 25.8 | 2.58 |

| Ethyl Acetate Fraction | 40.1 | 4.01 |

| Aqueous Residue | 35.4 | 3.54 |

Table 2: Column Chromatography of Ethyl Acetate Fraction (40 g)

| Pooled Fractions | Elution Solvent (CHCl₃:MeOH) | Weight (g) | Major Compound |

| F1-F5 | 98:2 - 95:5 | 8.5 | Non-polar impurities |

| F6-F10 | 95:5 - 90:10 | 12.3 | Mixture of compounds |

| F11-F15 | 90:10 - 85:15 | 9.8 | Brachynoside (crude) |

| F16-F20 | 85:15 - 80:20 | 7.5 | Polar compounds |

Table 3: Hypothetical Spectroscopic Data for this compound

| Technique | Data |

| ESI-MS | m/z [M+Na]⁺ calculated for C₃₉H₄₄O₁₈Na: 847.2374; found: 847.2370 |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.5-6.5 (aromatic protons), 5.5-3.5 (sugar protons), 2.1-1.9 (acetyl methyl protons) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 170-169 (acetyl carbonyls), 160-110 (aromatic carbons), 100-60 (sugar carbons), 21-20 (acetyl methyl carbons) |

| IR (KBr, cm⁻¹) | 3450 (residual OH), 2930 (C-H), 1750 (C=O, ester), 1610 (C=C, aromatic), 1230 (C-O, ester) |

| UV (MeOH, λₘₐₓ) | 265 nm, 330 nm |

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Given that many flavonoids and phenolic compounds isolated from Brachystegia exhibit anti-inflammatory properties, a potential mechanism of action for a novel glycoside could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[3]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Brachynoside.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. opastpublishers.com [opastpublishers.com]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Extraction of glycosides | DOCX [slideshare.net]

- 8. Chapter - Isolation, Identification and Characterization of Glycosides | Bentham Science [eurekaselect.com]

- 9. column-chromatography.com [column-chromatography.com]

Unraveling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide

For Immediate Release

Taipei, Taiwan – November 20, 2025 – The intricate process of determining the chemical structure of complex natural products is a cornerstone of drug discovery and development. This whitepaper provides an in-depth technical guide on the structural elucidation of Brachynoside heptaacetate, a derivative of the naturally occurring glycoside, Brachynoside. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Executive Summary

The Core Structure: Brachynoside

The foundational step in understanding this compound is the elucidation of the structure of its parent compound, Brachynoside. Isolated from the ethanolic extract of Clerodendron brachyanthum leaves, its structure was determined to be 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside.[1]

Physicochemical Properties of Brachynoside

| Property | Value |

| Appearance | Amorphous powder |

| Molecular Formula | C31H38O15 |

| Molecular Weight | 650 |

| Optical Rotation | [α]D -58.6° (c=0.5, MeOH) |

| UV λmax (MeOH) nm (log ε) | 290 (4.10), 325 (4.21) |

Spectroscopic Data for Brachynoside

The structural assignment of Brachynoside was heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H-NMR Spectral Data of Brachynoside (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| H-2' | 6.82 | d | 8.0 |

| H-5' | 6.86 | d | 8.0 |

| H-6' | 6.72 | dd | 8.0, 2.0 |

| H-α | 2.85 | t | 7.0 |

| H-β | 3.80, 4.05 | m | |

| 3'-OMe, 4'-OMe | 3.85, 3.87 | s | |

| Cinnamoyl Moiety | |||

| H-2'' | 7.04 | d | 2.0 |

| H-5'' | 6.78 | d | 8.0 |

| H-6'' | 6.95 | dd | 8.0, 2.0 |

| H-α' | 6.30 | d | 16.0 |

| H-β' | 7.58 | d | 16.0 |

| Glucose | |||

| H-1''' | 4.45 | d | 7.5 |

| H-2''' | 3.55 | t | 8.0 |

| H-3''' | 3.88 | t | 9.0 |

| H-4''' | 5.05 | t | 9.0 |

| H-5''' | 3.65 | m | |

| H-6''' | 3.75, 3.95 | m | |

| Rhamnose | |||

| H-1'''' | 5.15 | d | 1.5 |

| H-2'''' | 3.98 | dd | 3.0, 1.5 |

| H-3'''' | 3.70 | dd | 9.0, 3.0 |

| H-4'''' | 3.40 | t | 9.0 |

| H-5'''' | 3.60 | m | |

| H-6'''' (CH₃) | 1.25 | d | 6.0 |

Table 2: ¹³C-NMR Spectral Data of Brachynoside (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone | |

| C-1' | 132.5 |

| C-2' | 113.0 |

| C-3' | 149.5 |

| C-4' | 148.0 |

| C-5' | 113.8 |

| C-6' | 121.5 |

| C-α | 36.5 |

| C-β | 71.8 |

| 3'-OMe, 4'-OMe | 56.5, 56.4 |

| Cinnamoyl Moiety | |

| C-1'' | 127.5 |

| C-2'' | 115.0 |

| C-3'' | 146.5 |

| C-4'' | 149.0 |

| C-5'' | 116.5 |

| C-6'' | 123.0 |

| C-α' | 115.5 |

| C-β' | 147.5 |

| C=O | 168.0 |

| Glucose | |

| C-1''' | 103.5 |

| C-2''' | 75.0 |

| C-3''' | 82.0 |

| C-4''' | 71.0 |

| C-5''' | 76.5 |

| C-6''' | 62.5 |

| Rhamnose | |

| C-1'''' | 102.0 |

| C-2'''' | 72.5 |

| C-3'''' | 72.0 |

| C-4'''' | 74.0 |

| C-5'''' | 70.0 |

| C-6'''' (CH₃) | 18.0 |

Mass Spectrometry (FAB-MS): m/z 651 [M+H]⁺, 673 [M+Na]⁺

Experimental Protocols

The elucidation of Brachynoside's structure involved a series of meticulous experimental procedures.

Isolation and Purification of Brachynoside

The dried leaves of Clerodendron brachyanthum were extracted with ethanol. The concentrated extract was then partitioned between water and chloroform. The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a gradient of water and methanol. The fractions containing Brachynoside were further purified by repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AM-300 spectrometer in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-HX110 mass spectrometer.

-

UV Spectroscopy: UV spectra were obtained using a Hitachi U-3200 spectrophotometer.

-

Optical Rotation: Optical rotation was measured with a Jasco DIP-180 digital polarimeter.

Structure of this compound

This compound is the product of the complete acetylation of Brachynoside. This chemical modification is often performed to increase the lipophilicity of a compound and to confirm the number of hydroxyl groups present.

Chemical Formula: C₄₅H₅₄O₂₂ Molecular Weight: 946.9 g/mol

The seven hydroxyl groups of Brachynoside that undergo acetylation are:

-

The two hydroxyl groups on the cinnamoyl moiety.

-

The four hydroxyl groups on the glucose moiety.

-

The one remaining free hydroxyl group on the rhamnose moiety.

The acetylation reaction would typically be carried out using acetic anhydride in the presence of a base like pyridine.

Logical Pathway for Structure Elucidation

The determination of the structure of Brachynoside, and by extension its heptaacetate, follows a logical progression of analytical techniques.

Conclusion

The structural elucidation of this compound is fundamentally dependent on the comprehensive analysis of its parent natural product, Brachynoside. Through a combination of isolation techniques, spectroscopic analysis, and chemical degradation, the precise molecular architecture of Brachynoside was determined. The structure of this compound is a direct and logical derivative of this parent compound. This technical guide provides a framework for understanding the rigorous scientific process involved in natural product chemistry, a field that continues to be a vital source of new therapeutic agents.

References

Spectroscopic and Structural Elucidation of Brachynoside Heptaacetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Brachynoside heptaacetate, a fully acetylated derivative of the natural phenylpropanoid glycoside, Brachynoside. The parent compound, Brachynoside, was first isolated from Clerodendron brachyanthum SCHAUER and identified as 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside. The heptaacetate derivative is formed by the acetylation of all seven free hydroxyl groups.

This document presents predicted spectroscopic data for this compound, based on the established structure of the parent compound and known effects of acetylation on spectroscopic profiles. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the known structure of Brachynoside and general principles of spectroscopic shifts upon acetylation, as the experimental data for the parent compound was not publicly available.

Mass Spectrometry (MS)

| Parameter | Predicted Value |

| Molecular Formula | C₄₅H₅₄O₂₂ |

| Molecular Weight | 946.90 g/mol |

| Predicted [M+Na]⁺ | m/z 969.31 |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Infrared (IR) Spectroscopy

| Predicted Peak (cm⁻¹) | Assignment |

| ~2950 | C-H stretching (aliphatic and aromatic) |

| ~1750 | C=O stretching (acetyl carbonyls) |

| ~1640 | C=C stretching (alkene and aromatic) |

| ~1600, ~1515 | Aromatic C=C stretching |

| ~1220 | C-O stretching (acetyl) |

| ~1050 | C-O stretching (glycosidic bonds) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl Protons (7 x CH₃) | 1.90 - 2.20 (s, 21H) |

| Aromatic Protons (Cinnamoyl & Phenyl) | 6.80 - 7.60 (m) |

| Methoxy Protons (2 x OCH₃) | ~3.85 (s, 6H) |

| Sugar Protons (Glucose & Rhamnose) | 3.50 - 5.50 (m) |

| Ethyl Linker Protons (-O-CH₂-CH₂-Ar) | 2.80 - 4.20 (m) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl Carbonyls (7 x C=O) | 169.0 - 171.0 |

| Cinnamoyl Carbonyl (C=O) | ~165.0 |

| Aromatic & Alkene Carbons | 110.0 - 155.0 |

| Glycosidic Anomeric Carbons (C-1', C-1'') | 95.0 - 105.0 |

| Sugar Carbons (Glucose & Rhamnose) | 60.0 - 80.0 |

| Methoxy Carbons (2 x OCH₃) | ~56.0 |

| Ethyl Linker Carbons (-O-CH₂-CH₂-Ar) | 30.0 - 70.0 |

| Acetyl Methyls (7 x CH₃) | 20.0 - 21.0 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

-

Dissolution : Dissolve Brachynoside (1 equivalent) in a suitable volume of anhydrous pyridine.

-

Acetylation : Add an excess of acetic anhydride (at least 7 equivalents) to the solution. The reaction is typically stirred at room temperature.

-

Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Quenching : Upon completion, the reaction is quenched by the addition of methanol.

-

Work-up : The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS) : High-resolution mass spectra are to be acquired using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode. Samples should be dissolved in methanol and infused directly.

-

Infrared (IR) Spectroscopy : The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between Brachynoside, its heptaacetate derivative, and analytical methods.

An In-Depth Technical Guide to Brachynoside Heptaacetate (CAS 144765-80-0): Current Scientific Landscape

A comprehensive review of available scientific literature reveals a significant scarcity of in-depth technical data for Brachynoside heptaacetate (CAS 144765-80-0). While this compound is commercially available and its basic chemical identity is established, peer-reviewed studies detailing its synthesis, biological activity, and mechanism of action are not readily accessible in the public domain. This guide, therefore, serves to consolidate the existing information and highlight the knowledge gaps for the scientific community.

Chemical and Physical Properties

This compound is the peracetylated derivative of Brachynoside. Acetylation is a common chemical modification in natural product chemistry to enhance the stability and bioavailability of a parent compound. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 144765-80-0 | N/A |

| Molecular Formula | C₄₅H₅₄O₂₂ | N/A |

| Molecular Weight | 946.9 g/mol | N/A |

| Synonyms | Brachyside heptaacetate | N/A |

Biological Activity

Initial information from commercial suppliers suggests that this compound may possess antifungal properties . However, this claim is not substantiated by published, peer-reviewed research. There is a critical lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values against various fungal strains.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and purification of this compound are not available in the scientific literature. It is presumed that its synthesis involves the acetylation of the parent natural product, Brachynoside, using a standard acetylating agent like acetic anhydride in the presence of a base such as pyridine.

A generalized workflow for the isolation and acetylation of a natural product glycoside is presented below. This is a hypothetical workflow and has not been specifically validated for Brachynoside.

Mechanism of Action and Signaling Pathways

Due to the absence of biological studies on this compound, its mechanism of action remains unknown. If the suggested antifungal activity is accurate, it could potentially act on various fungal targets.

The diagram below illustrates common signaling pathways targeted by known antifungal agents. It is important to note that the involvement of any of these pathways by this compound is purely speculative at this time.

Future Research Directions

The significant lack of data on this compound presents a clear opportunity for future research. Key areas that require investigation include:

-

Isolation and Structural Elucidation of Brachynoside: The definitive identification and characterization of the parent compound are paramount.

-

Confirmation of Biological Activity: Systematic screening of both Brachynoside and this compound against a panel of fungal pathogens is necessary to validate the antifungal claims.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies to identify the molecular target and signaling pathway will be crucial.

-

Synthesis Optimization: Development and publication of a robust and scalable synthetic route to this compound would facilitate further research.

In-Depth Technical Guide: Brachynoside Heptaacetate (C45H54O22)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in publicly accessible scientific literature regarding Brachynoside heptaacetate is exceptionally limited. This guide is compiled based on the classification of the molecule as a phenylpropanoid glycoside and draws upon general methodologies and known biological activities of this class of compounds. No specific experimental data, detailed protocols, or established signaling pathways for this compound have been found in the available scientific databases and publications. The content provided herein is therefore predictive and illustrative of the approaches that would typically be applied to a novel phenylpropanoid glycoside.

Core Compound Summary

This compound is a complex natural product with the molecular formula C45H54O22. Based on its name and molecular structure, it is classified as a phenylpropanoid glycoside. Phenylpropanoid glycosides are a large and diverse group of secondary metabolites found in plants, known for a wide range of biological activities. The "heptaacetate" suffix indicates the presence of seven acetyl functional groups, which are likely the result of acetylation of a parent natural product, "Brachynoside," a common practice in natural product chemistry to enhance stability or facilitate isolation and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C45H54O22 | - |

| Molecular Weight | 946.9 g/mol | Calculated |

| Appearance | White to off-white powder (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water (Predicted) | - |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been documented for this compound, phenylpropanoid glycosides as a class are well-recognized for their antioxidant , anti-inflammatory , neuroprotective , and antimicrobial properties. The antioxidant activity is often attributed to the phenolic moieties within their structure, which can act as radical scavengers.

Predicted Antioxidant Signaling Pathway

A common mechanism by which phenolic compounds exert their antioxidant effects is through the modulation of the Nrf2-Keap1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Caption: Predicted Nrf2-mediated antioxidant signaling pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols that would be appropriate for the isolation, characterization, and preliminary biological evaluation of a novel phenylpropanoid glycoside like Brachynoside. These are not protocols that have been specifically published for this compound.

Hypothetical Isolation and Purification Workflow

The isolation of a phenylpropanoid glycoside from a plant source, such as a species from the Brachystigma genus, would typically follow a multi-step chromatographic process.

"Brachynoside heptaacetate" molecular weight 946.9 g/mol

Molecular Weight: 946.9 g/mol

Abstract

Brachynoside heptaacetate is a phenylpropanoid glycoside with a molecular weight of 946.9 g/mol . This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties and putative biological activities. While detailed experimental data and specific signaling pathways for this compound are not extensively documented in publicly accessible scientific literature, this paper draws upon the broader context of its chemical class and plant origin to infer potential areas of scientific interest. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex natural product isolated from plants of the Clerodendrum genus. Phenylpropanoid glycosides, the chemical class to which this compound belongs, are known to exhibit a wide range of pharmacological activities. Extracts from the Clerodendrum genus, which are rich in such compounds, have been traditionally used in various cultures for their medicinal properties, including the treatment of inflammation and other ailments.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Weight | 946.9 g/mol |

| Chemical Formula | C₄₅H₅₄O₂₂ |

| Compound Type | Phenylpropanoid Glycoside |

| Source | Clerodendrum genus |

Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is limited. However, based on the known pharmacological profile of extracts from the Clerodendrum genus and related phenylpropanoid glycosides, the following activities are hypothesized:

-

Anti-inflammatory Activity: Extracts from Clerodendrum species have demonstrated anti-inflammatory properties.[1][2] This suggests that this compound may contribute to these effects, potentially through the modulation of inflammatory pathways.

-

Antioxidant Activity: Another phenylpropanoid glycoside, trichotomoside, isolated from a Clerodendron species, has shown antioxidant and radical-scavenging effects. This raises the possibility that this compound may possess similar antioxidant capabilities, which could be protective against cellular damage caused by reactive oxygen species.

-

Neuroprotective Effects: The antioxidant properties of related compounds suggest a potential for neuroprotection, as oxidative stress is a key factor in neurodegenerative processes.

-

Anticancer Activity: Various compounds isolated from the Clerodendrum genus have been investigated for their effects on cancer cell lines.[2] While no specific studies on this compound have been identified, this remains a potential area for future research.

Experimental Protocols (Hypothetical)

Due to the absence of specific published experimental data for this compound, this section provides hypothetical, generalized protocols that researchers could adapt to investigate its potential biological activities.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This experiment would assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow:

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay would measure the free radical scavenging capacity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow:

Signaling Pathways (Speculative)

Given the lack of direct research, any discussion of signaling pathways modulated by this compound is speculative. However, based on the activities of other natural products with similar proposed functions, potential pathways of interest could include:

-

NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds. This compound might interfere with the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

-

Nrf2 Signaling Pathway: This pathway is a primary regulator of the cellular antioxidant response. If this compound possesses antioxidant activity, it might act as an activator of Nrf2, leading to the upregulation of antioxidant enzymes.

Logical Relationship Diagram:

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential for biological activity, inferred from its chemical class and the ethnobotanical uses of its plant source. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Such studies would be crucial to validate the hypothesized anti-inflammatory and antioxidant activities, identify the specific molecular targets and signaling pathways involved, and ultimately determine its potential as a therapeutic agent.

References

Synthesis of Brachynoside Heptaacetate from Brachynoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Brachynoside heptaacetate from its precursor, Brachynoside. Brachynoside, a naturally occurring glycoside, and its acetylated derivative are of interest to the scientific community for their potential biological activities. This document outlines a standard laboratory-scale synthesis protocol, including reaction conditions, purification methods, and characterization data. The information is presented to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Brachynoside is a complex glycoside that has been isolated from various plant sources. The presence of multiple hydroxyl groups in its structure makes it a candidate for chemical modification to explore structure-activity relationships (SAR). Acetylation is a common chemical transformation that can alter the physicochemical properties of a natural product, such as its polarity, solubility, and bioavailability, which in turn can modulate its biological activity. The synthesis of this compound, the peracetylated form of Brachynoside, is a key step in the chemical investigation of this natural product.

Chemical Structures

Figure 1: Chemical structure of Brachynoside.

Figure 2: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of Brachynoside and this compound.

| Property | Brachynoside | This compound |

| Molecular Formula | C₃₆H₆₀O₁₀[1] | C₄₅H₅₄O₂₂[2][3] |

| Molecular Weight | 652.85 g/mol [1] | 946.91 g/mol [2] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Soluble in chloroform, dichloromethane, ethyl acetate |

| Number of Hydroxyl Groups | 7 | 0 |

Synthesis of this compound

The synthesis of this compound from Brachynoside is achieved through a straightforward acetylation reaction. This reaction involves the treatment of Brachynoside with an acetylating agent in the presence of a base. The most common and effective method for this transformation is the use of acetic anhydride as the acetylating agent and pyridine as the base and solvent.[4][5]

Reaction Scheme

Caption: Reaction scheme for the acetylation of Brachynoside.

Experimental Protocol

This protocol is a general method for the acetylation of polyhydroxylated natural products and can be adapted for the synthesis of this compound.

Materials:

-

Brachynoside

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve Brachynoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (a slight excess per hydroxyl group, e.g., 1.5-2 equivalents per -OH) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[4]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from Brachynoside. The described acetylation procedure is a robust and widely used method for the peracetylation of polyhydroxylated natural products. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Brachynoside Heptaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachynoside heptaacetate, a synthetic derivative of the natural glycoside Brachynoside, presents a compelling subject for investigation within drug discovery and development. Acetylation of the parent compound, Brachynoside, is a strategic modification aimed at enhancing solubility and potentially modulating its biological profile. While direct studies on this compound are nascent, an examination of its precursor, Brachynoside, offers foundational insights into its prospective therapeutic applications. This technical guide synthesizes the available preclinical data on Brachynoside, focusing on its evaluated biological activities, and provides detailed experimental methodologies to facilitate further research into both the natural product and its acetylated analogue.

Introduction

Brachynoside is a natural glycoside that has been isolated from plant species such as Clerodendrum infortunatum and Clerodendrum brachyanthum. As with many natural products, its therapeutic potential is an area of active research. The acetylation of Brachynoside to form this compound is a chemical modification intended to improve its physicochemical properties, such as solubility and bioavailability, which may, in turn, influence its biological activity. This document provides a comprehensive overview of the reported biological activities of Brachynoside, serving as a critical starting point for elucidating the potential of this compound.

Potential Biological Activities of Brachynoside

Brachynoside has been evaluated in several in vitro screening assays to determine its potential as a therapeutic agent. The primary areas of investigation have included its effects on key enzymes relevant to diabetes and neurodegenerative diseases, as well as its cytotoxic potential against cancer cell lines.

In Vitro Bioactivity Screening of Brachynoside

A key study investigated the biological activities of Brachynoside alongside other compounds isolated from Clerodendrum infortunatum. The findings from this research are summarized in the table below.

| Biological Activity | Assay | Target(s) | Result for Brachynoside | Quantitative Data (IC50) |

| Anticancer | Cytotoxicity Assay (MTT) | Hs578T (human breast carcinoma), MDA-MB-231 (human breast adenocarcinoma) | Not significant | > 100 μM[1] |

| Antidiabetic | Enzyme Inhibition Assay | Mammalian α-amylase, Yeast α-glucosidase | Moderate to low inhibition | Not explicitly quantified, but less potent than Jionoside D (IC50 = 3.4 ± 0.2 μM for α-amylase)[1] |

| Anticholinesterase | Enzyme Inhibition Assay (Ellman's Method) | Acetylcholinesterase (AChE) | Negligible inhibition | Not significant[1] |

Note: While the exact IC50 values for Brachynoside in the antidiabetic assays were not provided in the primary literature, its activity was reported as less significant compared to other tested compounds.

Antimicrobial Potential

Experimental Protocols

To facilitate further research and validation of the reported activities, detailed protocols for the key in vitro assays are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines:

-

Hs578T (human breast carcinoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

-

Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Test compound (Brachynoside or this compound) dissolved in DMSO.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.

-

After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antidiabetic Activity: α-Amylase and α-Glucosidase Inhibition Assays

These protocols are used to evaluate the potential of a compound to inhibit key carbohydrate-metabolizing enzymes.

-

Reagents:

-

Porcine pancreatic α-amylase solution.

-

Starch solution (1% w/v in phosphate buffer).

-

Dinitrosalicylic acid (DNS) reagent.

-

Phosphate buffer (pH 6.9).

-

Test compound dissolved in DMSO.

-

Acarbose (positive control).

-

-

Procedure:

-

Pre-incubate the test compound with the α-amylase solution in a 96-well plate for 10 minutes at 37°C.

-

Initiate the reaction by adding the starch solution and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding the DNS reagent.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Reagents:

-

Yeast α-glucosidase solution.

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

-

Sodium carbonate solution (0.1 M).

-

Phosphate buffer (pH 6.8).

-

Test compound dissolved in DMSO.

-

Acarbose (positive control).

-

-

Procedure:

-

Pre-incubate the test compound with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPG solution and incubate for 20 minutes at 37°C.

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anticholinesterase Activity: Ellman's Method

This spectrophotometric method is used to measure acetylcholinesterase (AChE) activity.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

Test compound dissolved in DMSO.

-

Galanthamine (positive control).

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound.

-

Add the AChE solution to initiate the pre-incubation for 5 minutes at 37°C.

-

Start the reaction by adding ATCI.

-

Measure the absorbance at 412 nm at regular intervals for 10 minutes.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Materials:

-

Bacterial and/or fungal strains.

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Test compound dissolved in a suitable solvent.

-

Standard antibiotics (positive controls).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations: Workflows and Conceptual Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow for the in vitro screening of Brachynoside and its derivatives.

Conceptual Signaling Pathway for Glycoside-Induced Cytotoxicity

While the specific signaling pathways affected by Brachynoside or its heptaacetate derivative have not been elucidated, many glycoside compounds are known to induce cytotoxicity in cancer cells through various mechanisms. The following diagram presents a generalized conceptual pathway. It is important to note that this is a speculative model and has not been experimentally validated for Brachynoside.

Conclusion and Future Directions

The available data suggests that the natural product Brachynoside exhibits a range of biological activities, albeit with modest potency in the assays conducted thus far. The lack of significant anticancer and anticholinesterase activity in the initial screens indicates that the therapeutic potential of the parent molecule might lie elsewhere, possibly in the realm of antidiabetic or antimicrobial applications, which require more detailed investigation.

The primary value of this compound lies in its potential for improved pharmacokinetic properties. Future research should focus on a direct comparison of the bioactivities of Brachynoside and this compound to understand the impact of acetylation. A comprehensive screening of this compound against a wider panel of cancer cell lines, microbial strains, and metabolic enzymes is warranted. Furthermore, elucidation of the specific molecular targets and signaling pathways will be crucial in defining its mechanism of action and advancing its development as a potential therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on this endeavor.

References

Preliminary Bioactivity Screening of Brachynoside Heptaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachynoside, a phenylpropanoid glycoside isolated from plants of the Clerodendrum genus, has been the subject of initial bioactivity investigations. Its derivative, Brachynoside heptaacetate, represents a novel chemical entity with potentially altered physicochemical properties and biological activities. This technical guide outlines a proposed preliminary bioactivity screening strategy for this compound, drawing upon the known biological activities of the parent compound and the broader class of phenylpropanoid glycosides. This document provides structured data from existing literature on Brachynoside, detailed experimental protocols for a proposed screening cascade, and visualizations of key experimental workflows and signaling pathways to guide future research.

Introduction to Brachynoside and its Heptaacetate Derivative

Brachynoside is a naturally occurring phenylpropanoid glycoside that has been isolated from Clerodendrum japonicum and Clerodendron brachyanthum.[1] The structure of Brachynoside has been elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside.[1] this compound (CAS: 144765-80-0) is a synthetically acetylated derivative of Brachynoside.[2] Acetylation is a common chemical modification employed to enhance the solubility and bioavailability of natural products, which may, in turn, modulate their biological activity.[2]

The preliminary bioactivity screening of this compound is warranted based on the ethnobotanical uses of Clerodendrum species in traditional medicine for treating inflammatory conditions and the known biological activities of phenylpropanoid glycosides, which include antioxidant, anti-inflammatory, and anticancer effects.

Existing Bioactivity Data for Brachynoside (Parent Compound)

While no direct bioactivity data for this compound is currently available in the public domain, the parent compound, Brachynoside, has undergone limited preliminary screening. The following table summarizes the available quantitative data.

| Bioactivity | Assay | Target | Test System | Result (IC50) | Reference Compound | Source |

| Antidiabetic | α-Amylase Inhibition | Mammalian α-amylase | In vitro | Not reported as active | Acarbose (IC50 5.9 ± 0.1 μM) | [3] |

| Antidiabetic | α-Glucosidase Inhibition | Yeast α-glucosidase | In vitro | Not reported as active | Acarbose (IC50 665 ± 42 μM) | [3] |

| Anticancer | Antiproliferative | Hs578T human breast cancer cells | In vitro | > 100 μM | Not specified | [3] |

| Anticancer | Antiproliferative | MDA-MB-231 human breast cancer cells | In vitro | > 100 μM | Not specified | [3] |

| Anticholinesterase | Acetylcholinesterase (AChE) Inhibition | Not specified | In vitro | Negligible effect | Not specified | [3] |

| Anticholinesterase | Butyrylcholinesterase (BChE) Inhibition | Not specified | In vitro | Negligible effect | Not specified | [3] |

Table 1: Summary of Preliminary Bioactivity Screening of Brachynoside.

Proposed Preliminary Bioactivity Screening Cascade for this compound

Based on the chemical class of Brachynoside and the known activities of related compounds, a tiered screening approach is proposed for this compound.

Tier 1: Foundational Bioactivity Assays

This initial tier focuses on broad-spectrum activities commonly associated with phenylpropanoid glycosides.

dot

Caption: Workflow for assessing antioxidant capacity.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add serial dilutions of the compound to a methanolic solution of DPPH.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of this compound to the ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

dot

Caption: Key targets in the LPS-induced inflammatory pathway.

Experimental Protocols:

-

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Measure absorbance at 540 nm.

-

A known iNOS inhibitor (e.g., L-NMMA) should be used as a positive control.

-

Determine the IC50 for NO inhibition.

-

-

Cell Viability Assay (MTT or MTS):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel cell viability assay should be performed.

-

Treat RAW 264.7 cells with the same concentrations of this compound as in the NO assay for 24 hours.

-

Add MTT or MTS reagent to the wells and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability.

-

Tier 2: Mechanistic and Expanded Bioactivity Assays

Should this compound show promising activity in Tier 1 assays, further investigation into its mechanism of action and a broader range of activities would be justified.

dot

Caption: A workflow for preliminary anticancer screening.

Experimental Protocol:

-

Antiproliferative Activity against a Panel of Human Cancer Cell Lines:

-

Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate).

-

Seed cells in 96-well plates and allow for attachment.

-

Treat cells with a range of concentrations of this compound for 72 hours.

-

Assess cell viability using the MTT or sulforhodamine B (SRB) assay.

-

A clinically used anticancer drug (e.g., doxorubicin) should be included as a positive control.

-

Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Conclusion and Future Directions

This technical guide provides a framework for the initial bioactivity screening of this compound. The proposed assays are based on the known activities of the parent compound, Brachynoside, and the broader chemical class of phenylpropanoid glycosides. Positive results in these preliminary screens would provide a strong rationale for more in-depth mechanistic studies, including the identification of specific molecular targets, and for advancing this compound as a potential lead compound in drug discovery programs. It is imperative that all bioactivity data be correlated with the physicochemical properties of the heptaacetate derivative to establish a clear structure-activity relationship.

References

Brachynoside Heptaacetate: A Technical Guide to its Natural Sources, Analogues, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Brachynoside, a phenylpropanoid glycoside, and its synthetic derivative, Brachynoside heptaacetate. It details the natural sources of Brachynoside, its structural analogues, and methods for its isolation and characterization. Furthermore, this guide explores the biological activities of Brachynoside and related compounds, with a focus on their antioxidant and anti-inflammatory properties. The involvement of key signaling pathways, namely the NF-κB and MAPK pathways, is discussed in the context of their mechanism of action. Detailed experimental protocols for isolation, synthesis, and biological evaluation are provided, alongside quantitative data and visual representations of workflows and signaling cascades to support further research and drug development endeavors.

Introduction

Phenylpropanoid glycosides are a diverse class of secondary metabolites widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Among these, Brachynoside has been identified as a constituent of plants from the Clerodendrum genus. While Brachynoside itself is a natural product, "this compound" is its peracetylated derivative, likely synthesized for structure-activity relationship studies or to enhance its pharmacokinetic properties. This guide delves into the scientific literature to provide a detailed technical resource on Brachynoside and its acetylated analogue.

Natural Sources and Analogues of Brachynoside

Brachynoside is a naturally occurring phenylpropanoid glycoside that has been isolated from flowering plants of the Lamiaceae family.

Natural Sources:

-

Clerodendrum brachyanthum Schauer: The leaves of this plant are a documented source of Brachynoside[1].

-

Clerodendrum infortunatum L.: This species, also known as Clerodendrum viscosum Vent., has been shown to contain Brachynoside alongside other related glycosides[2].

Analogues of Brachynoside:

The genus Clerodendrum is a rich source of structurally related phenylpropanoid glycosides, which can be considered analogues of Brachynoside. These compounds often share a similar core structure but differ in the nature and position of their glycosidic linkages and acyl groups. Notable analogues isolated from Clerodendrum species include:

-

Acteoside (Verbascoside): One of the most common phenylpropanoid glycosides.

-

Isoacteoside

-

Martynoside [2]

-

Leucosceptoside A [2]

-

Jionoside C and D [2]

-

Incanoside C [2]

-

2''-O-acetyl-martyonside and 3''-O-acetyl-martyonside [2]

The co-occurrence of these analogues provides a valuable resource for comparative biological studies and for understanding the biosynthetic pathways of these compounds in plants.

Chemical Structure and Characterization

Brachynoside:

The chemical structure of Brachynoside was elucidated through spectroscopic methods and has been assigned as 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside [1].

This compound:

This compound is the fully acetylated derivative of Brachynoside. In this synthetic compound, all free hydroxyl groups on the sugar moieties and the catechol group of the cinnamoyl moiety are converted to acetate esters. This modification significantly increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.

Table 1: Spectroscopic Data for Brachynoside Characterization (Expected Ranges)

| Data Type | Description of Expected Signals |

| ¹H NMR | Signals for two methoxy groups (~δ 3.8-3.9 ppm), aromatic protons of the dimethoxyphenylethyl and dihydroxycinnamoyl moieties (~δ 6.5-7.5 ppm), anomeric protons of glucose and rhamnose (~δ 4.5-5.5 ppm), and other sugar protons (~δ 3.0-4.5 ppm). |

| ¹³C NMR | Carbonyl carbon of the cinnamoyl ester (~δ 165-170 ppm), aromatic and olefinic carbons (~δ 110-150 ppm), anomeric carbons of the sugars (~δ 95-105 ppm), and aliphatic carbons of the sugar and ethyl moieties (~δ 18-80 ppm). |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular formula of Brachynoside, along with characteristic fragmentation patterns involving the loss of sugar units and cleavage of the ester and ether linkages. |

Quantitative Data

The biological activities of phenylpropanoid glycosides have been quantified in various in vitro assays. The following table summarizes representative quantitative data for the antioxidant and anti-inflammatory activities of compounds structurally related to Brachynoside.

Table 2: Quantitative Biological Activity of Brachynoside Analogues

| Compound | Assay | Activity (IC₅₀) | Reference |

| Jionoside D | α-Amylase Inhibition | 3.4 ± 0.2 µM | [2] |

| Cinnamaldehyde | NO Production Inhibition | 59.9% inhibition at 10 µg/mL | [3] |

| Eugenol | Carrageenan-induced Paw Edema | 62% reduction at 50 mg/kg | [3] |

| Verbascoside | DPPH Radical Scavenging | IC₅₀ of 39.51 ± 0.51 μg/mL | [4] |

Experimental Protocols

Isolation of Brachynoside from Clerodendrum brachyanthum

This protocol is a generalized procedure based on methods for isolating phenylpropanoid glycosides from plant material.

-

Extraction: Air-dried and powdered leaves of C. brachyanthum are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The phenylpropanoid glycosides are expected to remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing Brachynoside and its analogues are further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: The structure of the purified Brachynoside is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Synthesis of this compound

This is a general protocol for the peracetylation of a glycoside.

-

Reaction Setup: Purified Brachynoside is dissolved in a mixture of anhydrous pyridine and acetic anhydride.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours or gently heated to ensure complete acetylation of all hydroxyl groups.

-

Work-up: The reaction is quenched by the addition of ice water. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterization: The structure of the purified product is confirmed by NMR and mass spectrometry. The absence of hydroxyl proton signals in the ¹H NMR spectrum and the appearance of acetyl proton and carbonyl carbon signals are indicative of successful acetylation.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (Brachynoside or its analogues) in methanol are also prepared.

-

Assay Procedure: A small volume of each dilution of the test compound is mixed with the DPPH solution in a 96-well plate. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound for a few hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitrite Quantification: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Calculation: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined.

Signaling Pathways and Mechanism of Action

The biological activities of phenylpropanoid glycosides, including Brachynoside, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Phenylpropanoid glycosides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Figure 1: Inhibition of the NF-κB signaling pathway by Brachynoside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli can activate these pathways, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. Phenylpropanoid glycosides can interfere with the phosphorylation and activation of key kinases in the MAPK pathways, thus dampening the inflammatory response.

Figure 2: Modulation of the MAPK signaling pathway by Brachynoside.

Experimental Workflows

The following diagrams illustrate the workflows for the isolation and synthesis of the target compounds.

Figure 3: Workflow for the isolation of Brachynoside.

Figure 4: Workflow for the synthesis of this compound.

Conclusion

Brachynoside, a phenylpropanoid glycoside from Clerodendrum species, and its synthetic derivative, this compound, represent interesting molecules for further pharmacological investigation. The natural product serves as a lead compound with potential antioxidant and anti-inflammatory activities, likely mediated through the modulation of the NF-κB and MAPK signaling pathways. The synthesis of its acetylated analogue allows for the exploration of structure-activity relationships and the potential for improved drug-like properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the study of these compounds and their potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Brachynoside Heptaacetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachynoside heptaacetate, an acetylated phenylpropanoid glycoside, presents a compelling profile for investigation in drug discovery and development. As with any promising candidate, a thorough understanding of its physicochemical properties is paramount for formulation, preclinical testing, and ultimately, clinical application. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon established principles for analogous acetylated natural products. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected solubility and stability profiles based on structurally related compounds and details the requisite experimental protocols for their definitive determination. Furthermore, it explores potential biological signaling pathways modulated by this class of compounds, offering a framework for mechanistic studies.

Introduction

Phenylpropanoid glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, known for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The acetylation of these glycosides, resulting in compounds like this compound, can significantly alter their physicochemical properties. Generally, acetylation increases lipophilicity, which can influence solubility in various solvents and enhance membrane permeability. Moreover, the acetyl groups can protect labile hydroxyl groups from degradation, thereby improving the compound's overall stability. This guide serves as a foundational resource for researchers initiating studies with this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The seven acetyl groups in this compound are expected to render it more soluble in organic solvents and less soluble in aqueous media compared to its non-acetylated parent compound, Brachynoside.

A systematic solubility assessment is essential for developing appropriate formulations for in vitro and in vivo studies. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. It is important to note that these values are predictive and require experimental verification.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility Category | Expected Quantitative Range (mg/mL) |

| Water | Sparingly Soluble | 0.1 - 1.0 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | 0.1 - 1.0 |

| Ethanol | Freely Soluble | > 100 |

| Methanol | Freely Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| Acetone | Soluble | 10 - 100 |

| Acetonitrile | Soluble | 10 - 100 |

| Chloroform | Soluble | 10 - 100 |

| Ethyl Acetate | Soluble | 10 - 100 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mmol/L.

Stability Profile

The chemical stability of a drug candidate is a critical factor for its development, influencing its shelf-life, storage conditions, and in vivo fate. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and kinetics.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Stressor | Expected Stability | Potential Degradation Products |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Moderate | De-acetylation, hydrolysis of glycosidic bond |

| Neutral (e.g., Water, PBS) | High | Minimal degradation | |

| Basic (e.g., 0.1 M NaOH) | Low to Moderate | De-acetylation, hydrolysis of ester linkages | |

| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Moderate | Oxidation of phenolic moieties |

| Photolytic | UV/Visible Light | Moderate | Photodegradation, potential isomerization |

| Thermal | Elevated Temperature (e.g., 40-80 °C) | Moderate to High | Thermal decomposition, de-acetylation |

Experimental Protocol for Forced Degradation Studies

Forced degradation or stress testing is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of Brachynoside hettaacetate with 3% H₂O₂ at room temperature for a defined period.